{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester
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Overview
Description
Methyl N-[(2S)-1-[(2S)-2-(6-bromo-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2S)-1-[(2S)-2-(6-bromo-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Bromination: The benzodiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reaction: The brominated benzodiazole and the pyrrolidine ring are coupled using a palladium-catalyzed cross-coupling reaction.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of an amine with methyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the benzodiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrrolidine ring.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted benzodiazole derivatives.
Scientific Research Applications
Methyl N-[(2S)-1-[(2S)-2-(6-bromo-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2S)-1-[(2S)-2-(1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate: Lacks the bromine atom, which can affect its reactivity and biological activity.
Methyl N-[(2S)-1-[(2S)-2-(6-chloro-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate: Contains a chlorine atom instead of bromine, which can lead to different chemical properties.
Uniqueness
The presence of the bromine atom in methyl N-[(2S)-1-[(2S)-2-(6-bromo-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C18H23BrN4O3 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
methyl N-[1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H23BrN4O3/c1-10(2)15(22-18(25)26-3)17(24)23-8-4-5-14(23)16-20-12-7-6-11(19)9-13(12)21-16/h6-7,9-10,14-15H,4-5,8H2,1-3H3,(H,20,21)(H,22,25) |
InChI Key |
VMVOGALUTOHLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br)NC(=O)OC |
Origin of Product |
United States |
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